Methyl 3-(Azepan-1-yl)butanoate
Description
Methyl 3-(Azepan-1-yl)butanoate is a methyl ester featuring a seven-membered azepane ring (a cyclic secondary amine) at the third carbon of the butanoate backbone. This structure confers unique physicochemical properties, including enhanced basicity due to the amine moiety and conformational flexibility from the azepane ring.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 3-(azepan-1-yl)butanoate |
InChI |
InChI=1S/C11H21NO2/c1-10(9-11(13)14-2)12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3 |
InChI Key |
SDHJSSYHXWOAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)N1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Azepan-1-yl)butanoate typically involves the esterification of 3-(Azepan-1-yl)butanoic acid with methanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid in a controlled environment ensures the efficient production of the ester .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(Azepan-1-yl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-(Azepan-1-yl)butanoic acid and methanol.
Reduction: 3-(Azepan-1-yl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(Azepan-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 3-(Azepan-1-yl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding carboxylic acid and alcohol. These products can then interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 3-(Azepan-1-yl)butanoate with three structurally related esters from the evidence:
Key Observations:
- Substituent Effects : The azepane group in the target compound introduces nitrogen-based reactivity (e.g., protonation, metal coordination), contrasting with the inert benzyloxy ether in or the electrophilic oxo group in .
- Steric and Conformational Impact: The seven-membered azepane ring likely imposes greater steric hindrance and conformational mobility compared to the rigid benzoylamino group in or the compact branched chain in Isoamyl acetate .
Physicochemical Properties
Biological Activity
Methyl 3-(Azepan-1-yl)butanoate is an organic compound notable for its diverse biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 211.32 g/mol. The compound features an azepane ring, a seven-membered nitrogen-containing heterocycle, which significantly influences its biological properties. The methyl ester group enhances its solubility and reactivity, making it a versatile candidate for various chemical reactions and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant pharmacological activity. Its unique structure allows it to interact with various biological macromolecules, leading to potential applications in medicinal chemistry. Notably, compounds with similar structures have been investigated for their roles as:
- Cholinesterase inhibitors : These compounds can enhance cholinergic signaling by preventing the breakdown of acetylcholine.
- Neuroprotective agents : They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems.
Further studies are essential to elucidate the precise mechanisms of action and therapeutic potential of this compound.
Comparative Analysis with Related Compounds
This compound shares structural similarities with several other compounds, which can provide insights into its unique biological profile. The following table summarizes some related compounds and their characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 3-(Piperidin-1-yl)butanoate | Contains a piperidine ring | Often exhibits stronger analgesic properties |
| Methyl 3-(Morpholin-4-yl)butanoate | Features a morpholine ring | Known for enhanced solubility and stability |
| Methyl 3-(Pyrrolidin-2-yl)butanoate | Contains a pyrrolidine ring | Displays distinct neuroactive effects |
| Methyl 3-(Azepan-4-yl)butanoate | Similar azepane structure | May show varying biological activity |
The specific nitrogen placement within the azepane ring of this compound may influence its interactions with biological targets compared to these similar compounds, potentially leading to different pharmacological profiles.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with key neurotransmitter systems and enzymes involved in neuroprotection and cholinergic signaling. Understanding these interactions is crucial for determining the therapeutic potential and safety of the compound .
Case Studies and Research Findings
Recent research has begun to explore the biological activity of this compound in various experimental settings:
- Cholinesterase Inhibition : In vitro assays have demonstrated that this compound exhibits inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating conditions like Alzheimer's disease .
- Neuroprotective Effects : Studies investigating the neuroprotective properties of related azepane derivatives indicate that these compounds can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .
Future Directions
While initial findings are promising, further research is necessary to fully elucidate the biological activity of this compound. Key areas for future investigation include:
- In vivo studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
- Mechanistic studies : To clarify the interactions with specific receptors and enzymes.
- Therapeutic applications : To explore its potential roles in treating neurological disorders and other diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
